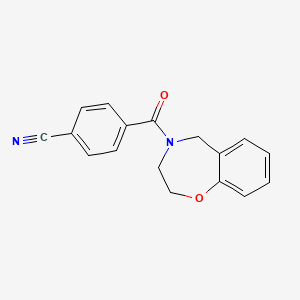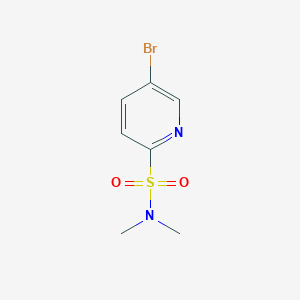
5-bromo-N,N-dimethylpyridine-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N,N-dimethylpyridine-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative of pyridine that has been synthesized using various methods.
Mécanisme D'action
The mechanism of action of 5-bromo-N,N-dimethylpyridine-2-sulfonamide is not fully understood. However, it is believed to act as a nucleophile due to the presence of the sulfonamide group. It can also act as a chelating ligand due to the presence of the pyridine ring.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 5-bromo-N,N-dimethylpyridine-2-sulfonamide. However, it has been shown to be non-toxic to cells in vitro and has low toxicity in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 5-bromo-N,N-dimethylpyridine-2-sulfonamide in lab experiments is its effectiveness as a ligand in metal-catalyzed cross-coupling reactions. It is also relatively easy to synthesize. However, one of the limitations is the low yield of the compound, which can make it difficult to obtain large quantities for experiments.
Orientations Futures
There are several future directions for the use of 5-bromo-N,N-dimethylpyridine-2-sulfonamide in scientific research. One potential direction is the development of new ligands for metal-catalyzed cross-coupling reactions. Another direction is the investigation of the compound's potential as a therapeutic agent for various diseases.
Conclusion:
In conclusion, 5-bromo-N,N-dimethylpyridine-2-sulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a sulfonamide derivative of pyridine that has been synthesized using various methods. Its main application is as a ligand in metal-catalyzed cross-coupling reactions. While there is limited information available on its biochemical and physiological effects, it has been shown to be non-toxic to cells in vitro and has low toxicity in vivo. There are several future directions for the use of 5-bromo-N,N-dimethylpyridine-2-sulfonamide in scientific research, including the development of new ligands and investigation of its potential as a therapeutic agent.
Méthodes De Synthèse
The synthesis of 5-bromo-N,N-dimethylpyridine-2-sulfonamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 5-bromo-2-chloropyridine with dimethylamine followed by sulfonation with sulfuric acid. Another method involves the reaction of 5-bromo-2-chloropyridine with dimethylamine hydrochloride followed by sulfonation with sulfuric acid. The yield of the compound varies depending on the method used.
Applications De Recherche Scientifique
5-bromo-N,N-dimethylpyridine-2-sulfonamide has been used in scientific research for various applications. One of the most significant applications is its use as a ligand in metal-catalyzed cross-coupling reactions. It has been shown to be an effective ligand for the palladium-catalyzed Suzuki-Miyaura coupling reaction, which is a widely used method for the synthesis of biaryl compounds.
Propriétés
IUPAC Name |
5-bromo-N,N-dimethylpyridine-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN2O2S/c1-10(2)13(11,12)7-4-3-6(8)5-9-7/h3-5H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEEMCHRUWDIRQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=NC=C(C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N,N-dimethylpyridine-2-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![phenacyl (3Z)-3-benzylidene-1,2-dihydrocyclopenta[b]quinoline-9-carboxylate](/img/structure/B7561020.png)
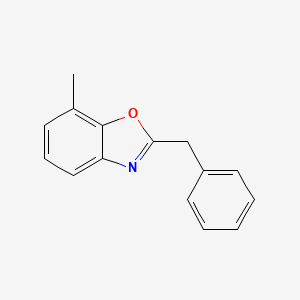
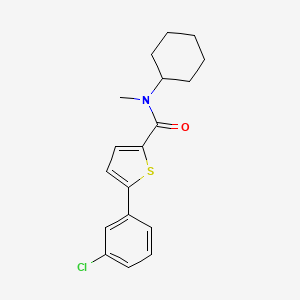
![N-[(1-benzylpiperidin-4-ylidene)amino]-4-(diethylamino)benzamide](/img/structure/B7561051.png)

![3-{[6-(3-fluorophenyl)pyrimidin-4-yl]oxy}-N-(3-methylbenzyl)benzamide](/img/structure/B7561066.png)
![Cyclobutyl-[4-[(4-fluorophenyl)methyl]piperidin-1-yl]methanone](/img/structure/B7561074.png)
![N-(4-bromophenyl)-2-[(3-ethyl-4-oxo-6-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B7561078.png)
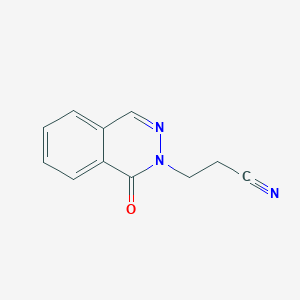

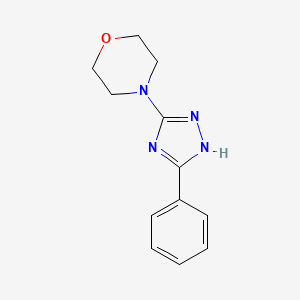
![2-({6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazin-3-yl}thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7561117.png)
![N-(2-thienylmethyl)pyrazolo[1,5-a]pyridine-2-carboxamide](/img/structure/B7561124.png)
